molecular formula C15H13ClF3NO3S B5727410 N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide

Cat. No.: B5727410
M. Wt: 379.8 g/mol
InChI Key: BZMHUOYBBBBDRQ-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a sulfonamide group

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO3S/c1-2-23-11-4-6-12(7-5-11)24(21,22)20-14-8-3-10(16)9-13(14)15(17,18)19/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMHUOYBBBBDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with 4-ethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique chemical structure and biological activity.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science: It is explored for its applications in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The sulfonamide group can also play a role in the compound’s activity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide: Lacks the ethoxy group, which can affect its chemical properties and biological activity.

    N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide: Contains a methoxy group instead of an ethoxy group, leading to differences in reactivity and solubility.

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity

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